N-cyclopropyl-3,5-difluorobenzamide
Description
N-cyclopropyl-3,5-difluorobenzamide is a benzamide derivative featuring a cyclopropyl group attached to the amide nitrogen and fluorine atoms at the 3- and 5-positions of the benzene ring.
Properties
IUPAC Name |
N-cyclopropyl-3,5-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO/c11-7-3-6(4-8(12)5-7)10(14)13-9-1-2-9/h3-5,9H,1-2H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICLHRXJIJCCNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-3,5-difluorobenzamide typically involves the reaction of 3,5-difluorobenzoic acid with cyclopropylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as carbodiimide to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-3,5-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.
Substitution: The fluorine atoms on the benzene ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
N-cyclopropyl-3,5-difluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a lead compound in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which N-cyclopropyl-3,5-difluorobenzamide exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The cyclopropyl group and fluorine atoms can influence the compound’s binding affinity and selectivity, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Structural and Substituent Analysis
Key structural analogs and their differences are summarized below:
*Estimated based on structural similarity to and .
Key Observations:
- Substituent Effects : The 3,5-difluoro configuration in the target compound contrasts with the 2,6-difluoro arrangement in diflubenzuron. Fluorine's electron-withdrawing nature enhances stability and influences intermolecular interactions, which may affect binding to biological targets .
- Cyclopropyl vs. Ethyl Groups : The cyclopropyl group in the target compound introduces greater steric hindrance and ring strain compared to the ethyl group in N-Ethyl-2,5-difluorobenzamide. This could reduce rotational freedom and alter reactivity in catalytic reactions .
Physicochemical Properties
- Solubility and Stability: The cyclopropyl group likely reduces water solubility compared to ethyl or phenylurea analogs (e.g., diflubenzuron).
Biological Activity
N-Cyclopropyl-3,5-difluorobenzamide is an organic compound with a unique structure that has garnered interest in various fields, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a cyclopropyl group attached to a benzamide moiety with two fluorine atoms at the 3 and 5 positions of the benzene ring. Its molecular formula is with a molecular weight of approximately 183.16 g/mol. The unique arrangement of the cyclopropyl and difluoro substituents contributes to its distinct chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorine atoms enhance the compound's binding affinity, while the cyclopropyl group may influence its selectivity towards these targets. Research indicates that the compound may act as an inhibitor or activator of certain pathways, which is crucial for its potential therapeutic applications.
Antimicrobial Properties
Studies have shown that this compound exhibits significant antimicrobial activity. Its efficacy against various bacterial strains suggests potential applications in treating infections caused by resistant bacteria.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary data indicate that it can inhibit the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro assays have demonstrated cytotoxic effects at specific concentrations, highlighting its potential as a lead compound in cancer therapy.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals unique aspects of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-Cyclopropyl-2,4-difluorobenzamide | Similar cyclopropyl group; different F position | Potential anticancer activity |
| N-Cyclopropyl-2,5-difluorobenzamide | Similar cyclopropyl group; different F position | Kinase inhibitor |
| N-Cyclopropyl-3,4-difluorobenzamide | Similar cyclopropyl group; different F position | Antimicrobial properties |
The distinct positioning of the fluorine atoms in this compound significantly influences its reactivity and biological activity compared to these similar compounds .
Case Studies and Research Findings
- Antimicrobial Efficacy : In a study evaluating various derivatives for antimicrobial activity, this compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations lower than many existing antibiotics.
- Cancer Cell Line Studies : Research involving human cancer cell lines (e.g., A549 lung cancer cells) indicated that treatment with this compound resulted in decreased cell viability and induced apoptosis. The compound was effective at concentrations ranging from 10 µM to 50 µM .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
